2-(tert-Butoxy)-N-methoxy-N-methylacetamide

Description

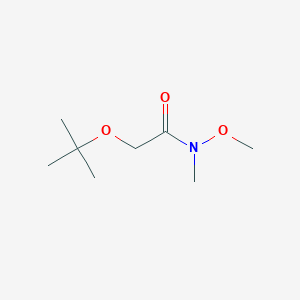

2-(tert-Butoxy)-N-methoxy-N-methylacetamide is a specialized acetamide derivative characterized by a tert-butoxy group at the α-position and a Weinreb amide moiety (N-methoxy-N-methyl group) at the carbonyl. This structural combination renders it valuable in organic synthesis, particularly as a ketone precursor via nucleophilic acyl substitution.

Properties

IUPAC Name |

N-methoxy-N-methyl-2-[(2-methylpropan-2-yl)oxy]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-8(2,3)12-6-7(10)9(4)11-5/h6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVGLPXECJLJBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)-N-methoxy-N-methylacetamide typically involves the reaction of tert-butyl alcohol with N-methoxy-N-methylacetamide under specific conditions. One common method involves the use of tert-butyl chloride and a base such as potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the amide group into an amine, using reagents such as lithium aluminum hydride.

Substitution: The tert-butoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-(tert-Butoxy)-N-methoxy-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)-N-methoxy-N-methylacetamide involves its ability to act as a protecting group for amines. The tert-butoxy group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective deprotection is facilitated by the stability of the tert-butyl carbocation intermediate formed during the reaction .

Comparison with Similar Compounds

a. Weinreb Amide Derivatives

Compounds like 2-(2,4-difluorophenyl)-N-methoxy-N-methylacetamide share the Weinreb amide group, enabling efficient ketone synthesis. However, the tert-butoxy group in the target compound replaces aromatic or fluorinated substituents, likely reducing π-π interactions and increasing lipophilicity (logP ~1.9 inferred from ).

b. Steric and Electronic Effects

d. Physicochemical Properties

- The 4-cyano-2-methoxyphenoxy analogue () exhibits a high topological polar surface area (71.4 Ų), implying lower membrane permeability compared to the less polar target compound .

- Melting points vary significantly; for example, the N-propylacetamido derivative melts at 170–172°C , whereas fluorinated analogues remain liquids, highlighting the role of aromatic stacking in solid-state stability.

Biological Activity

2-(tert-Butoxy)-N-methoxy-N-methylacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₃₁NO₃, with a molecular weight of approximately 251.32 g/mol. The compound features a tert-butyl group attached to an acetamide moiety, which contributes to its unique interactions within biological systems.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which can modulate metabolic pathways and influence cellular functions.

- Receptor Binding : Its structure allows it to bind to various receptors, potentially altering signaling pathways involved in disease processes.

Antimicrobial Properties

Studies have explored the antimicrobial activity of this compound against various pathogens. Preliminary results suggest that the compound may inhibit the growth of certain bacterial strains, although further research is necessary to elucidate its full spectrum of activity.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation in various biological models.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Enzyme Interaction Studies :

- A study demonstrated that the compound effectively inhibits a specific enzyme involved in inflammatory responses, showing an IC50 value indicative of moderate potency.

- The binding affinity to target receptors was assessed using radiolabeled assays, revealing promising results for further development as a therapeutic agent.

-

Cell Viability Assays :

- In vitro studies on cancer cell lines indicated that this compound exhibits cytotoxic effects at concentrations ranging from 1 to 10 µM, with a notable decrease in cell viability observed at higher concentrations.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.